6-Methyl-2-azaspiro[3.3]heptane
Description
Historical Context of Azaspiro[3.3]heptane Architectures in Organic Synthesis
The use of spirocyclic scaffolds in medicinal chemistry has a history spanning over six decades. tandfonline.com However, the deliberate and strategic incorporation of azaspiro[3.3]heptane architectures is a more recent development, spurred by the increasing demand for compounds with enhanced three-dimensionality. tandfonline.comnih.gov Seminal contributions from various research groups have been instrumental in showcasing the importance of spiro[3.3]heptane systems, including their heteroatom-containing derivatives. researchgate.net The development of robust synthetic protocols has made these once novel and challenging scaffolds more accessible for broader application in drug discovery. researchgate.netresearchgate.net For instance, 2-azaspiro[3.3]heptane was introduced as a bioisostere for the piperidine (B6355638) core in 2010, a concept that has since become widely adopted in medicinal chemistry. researchgate.netuniv.kiev.ua This has paved the way for the synthesis and exploration of a variety of functionalized azaspiro[3.3]heptane derivatives. acs.orgnih.govdntb.gov.ua
Significance of Spirocyclic Systems in Chemical Research and Molecular Design
Spirocycles are characterized by two or more rings linked by a single common atom, a feature that imparts a distinct three-dimensional geometry. tandfonline.comnih.gov This inherent three-dimensionality is a significant advantage in drug design, as it allows for a more efficient and selective interaction with biological targets compared to flat, aromatic systems. rsc.orgchembridge.com The rigid nature of spirocyclic systems, particularly those composed of smaller rings, helps to lock the conformation of a molecule, enabling the precise positioning of functional groups within a protein's binding site. tandfonline.comchembridge.com This conformational restriction can lead to improved efficacy, selectivity, and metabolic stability. tandfonline.comresearchgate.net Furthermore, the introduction of spirocyclic motifs often leads to novel chemical space, providing opportunities for the development of intellectual property. rsc.orgresearchgate.net
Structural Features of 6-Methyl-2-azaspiro[3.3]heptane and Its Conformational Rigidity
This compound is a derivative of the 2-azaspiro[3.3]heptane scaffold. The core structure consists of two four-membered rings, an azetidine (B1206935) ring and a cyclobutane (B1203170) ring, connected by a spiro-carbon atom. The methyl group is attached to the C6 position of the cyclobutane ring. The presence of the spiro-center and the small ring sizes confer significant conformational rigidity upon the molecule. chembridge.comresearchgate.net This rigidity limits the number of accessible conformations, which is a desirable trait in drug design for optimizing binding to a target protein. tandfonline.comchembridge.com The structural information for a related compound, 6-methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride, is available in public databases, providing insights into the molecular formula (C7H13NO) and other computed properties. uni.lunih.gov
Role of Azaspiro[3.3]heptane Scaffolds as Bioisosteres in Advanced Chemical Library Design
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.gov Azaspiro[3.3]heptane scaffolds have emerged as valuable bioisosteres for common saturated six-membered heterocycles like piperidine, morpholine, and piperazine (B1678402). tandfonline.comresearchgate.netnih.govresearchgate.net The 2-azaspiro[3.3]heptane core, for example, has been successfully used to mimic piperidine in bioactive compounds, often leading to improved physicochemical properties such as increased water solubility and metabolic stability. researchgate.netuniv.kiev.uanih.gov This bioisosteric replacement strategy allows for the exploration of new chemical space while retaining or even enhancing the biological activity of the parent molecule. univ.kiev.uaresearchgate.netnih.gov The development of synthetic routes to variously functionalized azaspiro[3.3]heptanes has been crucial for their application in the design of advanced chemical libraries for drug discovery. researchgate.netacs.org
Interactive Data Table: Properties of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
| Property | Value | Source |
| Molecular Formula | C7H14ClNO | nih.gov |
| Molecular Weight | 163.64 g/mol | nih.gov |
| IUPAC Name | 6-methyl-2-azaspiro[3.3]heptan-6-ol;hydrochloride | nih.gov |
| InChIKey | RCFAJBHSPZIGGF-UHFFFAOYSA-N | nih.gov |
| SMILES | CC1(CC2(C1)CNC2)O.Cl | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFBROQCNCRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Derivatization and Functionalization of the 6 Methyl 2 Azaspiro 3.3 Heptane Scaffold
Strategies for Nitrogen Functionalization of the 2-Azaspiro[3.3]heptane Core
The secondary amine of the 2-azaspiro[3.3]heptane core is a primary site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical and pharmacological properties. Common strategies include N-acylation, N-alkylation, and N-arylation.
N-Arylation: Palladium-catalyzed cross-coupling reactions are an efficient method for the N-arylation of azaspiro[3.3]heptanes. rsc.org For instance, a low-loading palladium catalyst system can be used for the arylation of N-H heteroarenes with various aryl chlorides, a method applicable to the azaspiroheptane core. rsc.org A practical, scalable route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for an antibiotic drug candidate, involves the direct N-arylation of 2-oxa-6-azaspiro[3.3]heptane. acs.orgnih.gov This reaction proceeds via a double N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane, demonstrating a hydroxide-facilitated ring formation. acs.orgnih.gov
Reductive Amination: Another powerful technique is reductive amination. A practical route to 2,6-diazaspiro[3.3]heptanes utilizes the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines or anilines. thieme-connect.de The process involves the formation of an iminium ion, which is then reduced with sodium triacetoxyborohydride (B8407120) to yield the desired N-substituted products. thieme-connect.de
Boc-Protection and Further Derivatization: The nitrogen is often protected, typically with a tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization at other positions on the scaffold. The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a key example, where the Boc-protected nitrogen enables subsequent modifications at the ketone position. researchgate.net This protected intermediate serves as a versatile building block for creating diverse derivatives. researchgate.net
Table 1: Selected Methods for Nitrogen Functionalization
| Functionalization Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Arylation | Pd/keYPhos catalyst, Aryl chlorides, Base | N-Aryl-2-azaspiro[3.3]heptanes | rsc.org |
| N-Arylation | 3,3-bis(bromomethyl)oxetane, 2-fluoro-4-nitroaniline, NaOH | N-Aryl-2-oxa-6-azaspiro[3.3]heptane | acs.orgnih.gov |
| Reductive Amination | Aldehyde precursor, Primary amine/aniline, NaBH(OAc)₃ | N-Alkyl/Aryl-2,6-diazaspiro[3.3]heptanes | thieme-connect.de |
Regioselective Functionalization of the Cyclobutane (B1203170) Rings
Regioselective functionalization of the carbocyclic ring of the 6-methyl-2-azaspiro[3.3]heptane scaffold is crucial for introducing specific pharmacophores and modulating molecular properties. A key strategy involves the use of a ketone handle at the 6-position.
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a pivotal intermediate for such modifications. researchgate.net This ketone functionality allows for a variety of subsequent chemical transformations, enabling the introduction of substituents specifically at the C-6 position of the cyclobutane ring. This approach provides a convenient entry point to novel compounds that access chemical space complementary to traditional 4-substituted piperidine (B6355638) ring systems. researchgate.net While direct C-H functionalization on the cyclobutane rings of the parent scaffold is less common, the use of such pre-functionalized building blocks is an effective and widely used strategy for achieving regioselectivity. researchgate.netmdpi.com
Introduction of Halogen Atoms, particularly Fluorine, to Modulate Molecular Features
The introduction of halogen atoms, especially fluorine, into the 2-azaspiro[3.3]heptane scaffold is a well-established strategy to enhance metabolic stability, modulate pKa, and control molecular conformation. enamine.netthieme-connect.comthieme-connect.com The synthesis of conformationally restricted fluorinated analogues of piperidine based on this scaffold has been reported, highlighting their potential in drug design. enamine.netthieme-connect.comthieme-connect.com
A reliable methodology has been developed for constructing the 6-fluoro-spiro[3.3]heptane scaffold, leading to a library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane-derived building blocks on a multigram scale. researchgate.net These compounds are designed as fluorine-labeled, conformationally restricted isosteres of the cyclohexane (B81311) framework. researchgate.net The specific compound, 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane, and its hydrochloride salt are available as building blocks for medicinal chemistry. clearsynth.comclearsynth.com
The synthetic procedures are often straightforward and utilize inexpensive starting materials, allowing for large-scale production. enamine.netthieme-connect.com These fluorinated building blocks offer improved properties such as increased solubility and permeability, making them highly attractive for pharmaceutical development. thieme-connect.com
Table 2: Examples of Fluorinated 2-Azaspiro[3.3]heptane Derivatives
| Compound Name | CAS Number | Molecular Formula | Reference |
|---|---|---|---|
| 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane | 2411241-43-3 | C₇H₁₂FN | clearsynth.com |
Synthesis of Amino Acid Analogues Incorporating the this compound Structure
Incorporating the rigid 2-azaspiro[3.3]heptane scaffold into amino acid structures yields novel, sterically constrained analogues of natural amino acids. These analogues are valuable tools for probing biological targets and are particularly useful in the design of peptidomimetics. researchgate.netnih.govresearchgate.net
Researchers have reported the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which serve as analogues of natural ornithine and γ-aminobutyric acid (GABA), respectively. researchgate.netnih.govresearchgate.net The synthesis involves constructing the two four-membered rings through subsequent ring-closure reactions. nih.gov These rigid amino acids can act as selective ligands for various biological targets due to their constrained conformations. researchgate.netresearchgate.net
Furthermore, 2-azaspiro[3.3]heptane-1-carboxylic acid has been synthesized and validated as a bioisostere of pipecolic acid. univ.kiev.uauniv.kiev.ua The incorporation of this spirocyclic amino acid into bioactive molecules can lead to enhanced activity. univ.kiev.ua These novel amino acids expand the family of sterically constrained building blocks available for chemistry, biochemistry, and drug design. nih.gov
Table 3: Spirocyclic Amino Acid Analogues
| Spirocyclic Analogue | Natural Amino Acid Mimicked | Significance | Reference |
|---|---|---|---|
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Ornithine | Sterically constrained ligand for biological targets | researchgate.netnih.govresearchgate.net |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | γ-Aminobutyric acid (GABA) | Sterically constrained ligand for biological targets | researchgate.netnih.govresearchgate.net |
Development of Highly Functionalized Building Blocks with Multiple Exit Vectors
The development of highly functionalized azaspiro[3.3]heptane building blocks with multiple, well-defined exit vectors is a key strategy for exploring three-dimensional chemical space in drug discovery. nih.govacs.orgsigmaaldrich.comsigmaaldrich.com These scaffolds provide a rigid core from which substituents can be projected in precise spatial orientations.
Researchers have disclosed expedient synthetic routes to versatile azaspiro[3.3]heptanes that carry multiple exit vectors. nih.govacs.org These building blocks allow for the creative and efficient synthesis of innovative spirocyclic compounds. sigmaaldrich.comsigmaaldrich.com The rigid substructure of these modules creates spatially well-defined exit vectors, which is a significant advantage over traditional "flat" chemical components. sigmaaldrich.com
The introduction of additional heteroatoms, such as in angular azaspiro[3.3]heptanes, further increases the number of available exit vectors for substitution. sigmaaldrich.comsigmaaldrich.com This allows for a more thorough population and exploration of three-dimensional chemical space, providing access to underexplored regions and novel scaffolds for medicinal chemistry. sigmaaldrich.comsigmaaldrich.com These multifunctional modules are expected to have considerable significance in the future of drug design and discovery. nih.govacs.org
Stereochemical Aspects in 6 Methyl 2 Azaspiro 3.3 Heptane Chemistry
Chiral Synthesis of 6-Methyl-2-azaspiro[3.3]heptane Enantiomers
The synthesis of enantiomerically pure this compound is a critical challenge for its application in chiral drugs and materials. While specific methods for this target are not extensively documented, strategies developed for analogous azaspiro[3.3]heptane derivatives provide a foundational approach. These methods generally fall into two categories: chiral pool synthesis and asymmetric catalysis.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the spirocyclic core. For instance, derivatives of amino acids or other natural products can be envisioned as precursors. The inherent chirality of the starting material is transferred through a series of reactions to the final product, ensuring a specific enantiomer is formed.
Asymmetric Catalysis: This powerful strategy employs a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. For the synthesis of this compound, a potential route could involve the asymmetric reduction of a corresponding prochiral enamine or imine precursor.
A notable approach for a related class of compounds, 1-substituted 2-azaspiro[3.3]heptanes, involves a highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine. researchgate.net This is followed by reduction of the ester group and intramolecular nucleophilic substitution to form the spirocyclic system. researchgate.net Adapting this methodology to a substrate that would yield the 6-methyl substitution pattern is a plausible strategy for the enantioselective synthesis of this compound.
Diastereoselective Approaches in Azaspiro[3.3]heptane Construction
When the azaspiro[3.3]heptane ring is formed in a molecule that already contains one or more chiral centers, the control of diastereoselectivity becomes paramount. The formation of the spirocyclic system can lead to the creation of new stereocenters, and the relative orientation of these centers is crucial for the molecule's biological activity and properties.
One common strategy for constructing the azaspiro[3.3]heptane core is through intramolecular cyclization reactions. For example, the synthesis of 2,6-diazaspiro[3.3]heptanes has been achieved through the reductive amination of a suitable aldehyde followed by cyclization. thieme-connect.de The stereochemical outcome of such cyclizations is often influenced by the substrate's existing stereochemistry and the reaction conditions. The use of bulky protecting groups or specific reagents can favor the formation of one diastereomer over another.
In the context of this compound, if a precursor already contains a chiral center, the formation of the second azetidine (B1206935) ring would need to be controlled to achieve the desired diastereomer. This could be accomplished by substrate-controlled diastereoselection, where the existing chiral center directs the approach of the reagents.
Control of Stereochemistry in Functionalization Reactions
Once the this compound core is synthesized, further functionalization may be required. The stereochemical outcome of these reactions is critical. The rigid and sterically hindered nature of the spirocyclic system can influence the approach of reagents, leading to stereoselective transformations.
For instance, reactions at the nitrogen atom of the azetidine ring, such as alkylation or acylation, generally proceed without affecting the stereocenter at the 6-position. However, if functionalization is desired at one of the methylene (B1212753) groups of the rings, the existing stereocenter at C6 can direct the stereochemical outcome. This is known as substrate-induced diastereoselection.
The development of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid highlights the potential for stereocontrolled modifications. bldpharm.com While this example does not feature the 6-methyl substituent, the principles of stereocontrol in the functionalization of the azaspiro[3.3]heptane skeleton are applicable.
Influence of Stereochemistry on Molecular Conformation and Geometry
The two enantiomers of this compound will have mirror-image conformations. The methyl group at the 6-position will occupy a specific spatial position relative to the two azetidine rings. This fixed orientation can be crucial for the molecule's interaction with a biological target, such as an enzyme or a receptor.
The axial chirality of the spiro[3.3]heptane system, as seen in derivatives like spiro[3.3]heptane-2,6-dicarboxylic acid, contributes to its unique geometry. researchgate.net This inherent chirality, coupled with the point chirality introduced by the 6-methyl group, results in a complex and well-defined three-dimensional structure. The understanding of this conformation is essential for rational drug design and the development of new materials.
Theoretical and Computational Investigations of 6 Methyl 2 Azaspiro 3.3 Heptane
Quantum Chemical Studies on Molecular Geometry and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry and conformational preferences of molecules like 6-Methyl-2-azaspiro[3.3]heptane. The defining feature of the 2-azaspiro[3.3]heptane core is its rigid, strained structure, resulting from the fusion of two four-membered rings at a central quaternary carbon. This inherent rigidity significantly limits the conformational freedom of the molecule. uniba.it
Computational studies on related azaspiro[3.3]heptane derivatives have consistently highlighted this conformational restriction. uniba.itresearchgate.net The two azetidine (B1206935) rings are nearly perpendicular to each other, creating a well-defined three-dimensional shape. The introduction of a methyl group at the 6-position can exist in either an axial or equatorial-like position relative to the cyclobutane (B1203170) ring it is attached to. Quantum chemical calculations can determine the relative energies of these conformers.
It is anticipated that the equatorial-like conformation would be sterically favored, although the energetic difference may be small. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's ground-state geometry. This structural information is crucial for understanding its interaction with biological targets and for designing derivatives with specific spatial orientations.
Electronic Structure Analysis of the Azaspiro[3.3]heptane Nitrogen Atom
The electronic environment of the nitrogen atom in this compound is a key determinant of its chemical properties, including its basicity and nucleophilicity. The nitrogen atom in an azetidine ring, a secondary amine in this case, possesses a lone pair of electrons. The hybridization of this nitrogen is typically considered to be sp³, similar to acyclic secondary amines.
However, the strained nature of the four-membered ring can influence this hybridization and, consequently, the availability of the lone pair. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of the electron density on the nitrogen atom and the hybridization of its orbitals. The lone pair on the nitrogen atom can participate in hydrogen bonding, a crucial interaction in many biological systems. libretexts.org
The basicity of the nitrogen atom is a critical parameter. Theoretical calculations can predict the proton affinity and pKa of the molecule. Studies on similar azaspiro[3.3]heptane systems have shown that the nitrogen in these scaffolds can have a higher basicity compared to less strained cyclic amines like piperidine (B6355638). nih.gov This increased basicity is attributed to the reduced inductive electron withdrawal in the gamma position relative to the nitrogen. nih.gov The methyl group at the 6-position is unlikely to significantly alter the electronic properties of the distal nitrogen atom, though subtle long-range effects can be modeled computationally.
Computational Predictions of Reactivity and Reaction Pathways
Computational chemistry offers valuable tools for predicting the reactivity of this compound and exploring potential reaction pathways. The primary site of reactivity is expected to be the nitrogen atom, which can act as a nucleophile or a base. Computational models can be used to calculate the energies of transition states and reaction intermediates for various reactions, such as N-alkylation, N-acylation, and N-arylation.
The Fukui function and other reactivity indices derived from DFT calculations can identify the most electrophilic and nucleophilic sites within the molecule. For this compound, these calculations would likely confirm the nitrogen lone pair as the most nucleophilic site.
Furthermore, computational studies can elucidate the mechanisms of more complex reactions. For instance, ring-opening reactions of the strained azetidine ring under specific conditions could be modeled to understand the energetic barriers and product distributions. While specific computational studies on the reaction pathways of this compound are not extensively documented, the principles of computational organic chemistry can be readily applied to predict its behavior in various chemical transformations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide a static picture of the molecule's preferred geometry, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. MD simulations model the movement of atoms over time, providing insights into the flexibility and accessible conformations of a molecule.
By performing simulations in different solvent environments, it is possible to understand how the molecule's conformational preferences might be influenced by its surroundings. While large-scale conformational changes are not expected for this spirocyclic system, MD simulations are invaluable for understanding the subtle dynamics that can influence its interactions with other molecules, such as binding to a protein active site.
In Silico Assessment of Bioisosteric Potential for Azaspiro[3.3]heptane Scaffolds
One of the most significant applications of the 2-azaspiro[3.3]heptane scaffold is its use as a bioisostere for other common cyclic amines in drug discovery, such as piperidine. researchgate.netuniv.kiev.ua Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can lead to improved physicochemical and pharmacokinetic properties, such as increased metabolic stability and enhanced three-dimensionality. univ.kiev.ua
In silico methods are instrumental in assessing this bioisosteric potential. Computational tools can be used to compare the structural and electronic properties of this compound with those of substituted piperidines. Key parameters for comparison include:
Molecular Shape and Volume: Overlaying the structures to assess shape similarity.
Pharmacophore Features: Comparing the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic features.
Dipole Moment and Electrostatic Potential: Evaluating the similarity in charge distribution.
Computational studies have shown that the rigid framework of azaspiro[3.3]heptanes provides well-defined exit vectors for substituents, which can lead to more selective interactions with biological targets. uniba.it The introduction of the methyl group at the 6-position provides an additional vector that can be used to probe specific binding pockets. The table below illustrates a conceptual comparison of key properties for bioisosteric replacement, which can be quantified through computational analysis.
| Property | Substituted Piperidine | This compound | Rationale for Bioisosteric Similarity |
| Scaffold Rigidity | Flexible (chair/boat conformations) | Rigid | Provides a more defined orientation of substituents. |
| Nitrogen Basicity (pKa) | Typically 8-11 | Potentially higher | Can influence interactions with acidic residues. |
| Lipophilicity (logP) | Variable | Can be modulated by substitution | Often used to optimize ADME properties. |
| 3D Shape | "Flatter" chair conformation | More globular and three-dimensional | Can improve binding affinity and selectivity. |
These in silico assessments guide the rational design of new drug candidates by predicting whether the replacement of a traditional cyclic amine with a this compound scaffold is likely to be successful.
Applications of 6 Methyl 2 Azaspiro 3.3 Heptane As a Building Block in Complex Molecular Architectures
Incorporation into Rigidized Molecular Scaffolds for Enhanced Structural Control
The synthesis of various functionalized 2-azaspiro[3.3]heptane derivatives has been a focus of research to expand their utility as building blocks. researchgate.netresearchgate.net For instance, the preparation of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a versatile intermediate that can be further elaborated. researchgate.net This bifunctional nature allows for the introduction of diverse chemical functionalities at specific positions, enabling the construction of complex and rigid molecular scaffolds. The 2-azaspiro[3.3]heptane ring system itself is approximately 1 Å shorter in length than the corresponding homopiperidine, offering a more compact and rigid alternative. researchgate.net
The value of azaspiro[3.3]heptanes as substitutes for more common saturated heterocycles like morpholines and piperazines has been demonstrated in medicinal chemistry contexts. nih.govresearchgate.net In many instances, the introduction of the spirocyclic center leads to a decrease in the measured lipophilicity (logD7.4), a favorable property for drug candidates. nih.gov
Strategies for Modulating Molecular Rigidity and Three-Dimensionality (Fsp³ character)
The three-dimensional character of a molecule, often quantified by the fraction of sp³ hybridized carbons (Fsp³), is a critical parameter in drug design. A higher Fsp³ character is often associated with improved solubility, metabolic stability, and clinical success rates. The compact and non-planar nature of the 6-Methyl-2-azaspiro[3.3]heptane scaffold inherently increases the Fsp³ character of molecules into which it is incorporated. nih.govresearchgate.net
Utilization in Scaffold Hopping and Lead Optimization Research
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a structurally novel scaffold to identify new chemotypes with improved properties. nih.gov The unique topology of this compound makes it an excellent candidate for such endeavors. Its rigid framework can mimic the spatial orientation of substituents in other cyclic systems, while offering a distinct and patentable core structure. researchgate.net
A notable example of scaffold hopping involved replacing the methylpyrazole core of the CB1 antagonist Rimonabant with various five- and six-membered rings in an effort to discover novel antagonists with better physicochemical properties. nih.gov While this specific example does not use this compound, it illustrates the principle of how a novel scaffold can be used to generate new intellectual property and improved drug candidates. The defined geometry of the azaspiro[3.3]heptane system can be particularly advantageous when a piperazine (B1678402) spacer in a lead compound is found to be suboptimal, as the spirocycle introduces a significant twist of approximately 90 degrees. nih.gov
Design of Novel Chemical Probes and Ligands (without discussing specific therapeutic targets)
Chemical probes are essential tools for studying biological systems. The design of potent and selective probes often requires a scaffold that allows for the precise positioning of pharmacophoric elements. The rigid framework of this compound provides an excellent platform for the development of such probes. By attaching various functional groups to the methyl and amine positions, researchers can create a library of compounds with diverse interaction capabilities.
The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has been explored for its potential in drug design, highlighting the versatility of this scaffold in creating molecules with diverse functional groups for interaction with biological macromolecules. univ.kiev.ua The ability to generate novel analogs of existing drugs, such as the anticancer agent Sonidegib and the antibiotic Danofloxacine, by incorporating the azaspiro[3.3]heptane core demonstrates its utility in creating new chemical entities with potentially similar activities but novel intellectual property. researchgate.net These novel analogs can serve as valuable chemical probes to investigate biological pathways and target engagement.
Development of Advanced Materials Incorporating Azaspiro[3.3]heptane Units
While the primary focus of this compound applications has been in the life sciences, its unique structural and physical properties also make it a candidate for incorporation into advanced materials. The rigidity and defined geometry of the spirocyclic system can be exploited to create polymers and other materials with specific and predictable three-dimensional structures.
The development of synthetic routes to functionalized spiro[3.3]heptane building blocks opens up possibilities for their use in materials science. For example, the synthesis of 6-functionalized 1-oxaspiro[3.3]heptanes provides new scaffolds that could be polymerized or incorporated into larger macromolecular assemblies. researchgate.net Although direct examples of this compound in advanced materials are not extensively documented, the principles of using rigid spirocyclic monomers to control polymer architecture are well-established. The introduction of such a constrained unit can influence properties like thermal stability, mechanical strength, and optical characteristics of the resulting material.
Analytical Characterization Techniques in 6 Methyl 2 Azaspiro 3.3 Heptane Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Methyl-2-azaspiro[3.3]heptane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule, respectively.
In the ¹H NMR spectrum of a related compound, 2-azaspiro[3.3]heptane, the protons on the four-membered rings would exhibit characteristic chemical shifts and coupling patterns that are indicative of the rigid spirocyclic framework. For this compound, the introduction of a methyl group would result in an additional singlet or doublet in the upfield region of the spectrum, depending on its exact location and neighboring protons. The integration of the signals in the ¹H NMR spectrum confirms the number of protons in each unique environment.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each non-equivalent carbon atom. docbrown.info The chemical shifts of the carbon atoms in the azetidine (B1206935) and cyclobutane (B1203170) rings, as well as the methyl group, provide evidence for the connectivity of the molecule. For instance, in the parent 2-azaspiro[3.3]heptane, due to symmetry, fewer carbon signals would be expected compared to a substituted derivative like this compound. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the strain of the four-membered rings.
Table 1: Representative NMR Data for Azaspiro[3.3]heptane Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |
| tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | ¹H | 9.7 (s, 1H), 4.0 (s, 4H), 3.2 (m, 1H), 2.4-2.2 (m, 4H), 1.4 (s, 9H) | s, m |
| tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate | ¹H | 3.8-3.7 (m, 2H), 3.6 (d, J=6.0 Hz, 2H), 2.2-2.0 (m, 4H), 1.9-1.8 (m, 2H), 1.4 (s, 9H) | m, d, s |
This table presents illustrative ¹H NMR data for functionalized 2-azaspiro[3.3]heptane derivatives to demonstrate the types of signals observed. Specific data for this compound may vary. chemicalbook.comresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, providing unequivocal evidence of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For derivatives of 2-azaspiro[3.3]heptane, this technique has been instrumental in confirming the spirocyclic nature of the core and the relative and absolute configuration of substituents.
The rigid, strained four-membered rings of the azaspiro[3.3]heptane skeleton adopt a puckered conformation. X-ray analysis reveals the precise nature of this puckering and the orientation of substituents. For instance, in a study of 6-oxo-2-azaspiro[3.3]heptane, X-ray crystallography confirmed the structure of the molecule, which was obtained from crystals grown from ethyl acetate (B1210297) and heptane. researchgate.net Similarly, for chiral derivatives, such as those used in the synthesis of enantiopure compounds, X-ray crystallography can be used to determine the absolute configuration by employing chiral auxiliaries or through the anomalous dispersion effect of heavy atoms. nih.gov
The conformational details derived from X-ray crystallography are crucial for understanding how these molecules interact with biological targets, as the specific three-dimensional shape is often a key determinant of biological activity. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of this compound and the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate and quantify the components of a mixture. For azaspiro[3.3]heptane derivatives, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed. The purity of the synthesized compound can be determined by the presence of a single major peak in the chromatogram. Chiral HPLC, utilizing a chiral stationary phase (CSP), is particularly important for the separation of enantiomers of chiral this compound derivatives. researchgate.netsigmaaldrich.com The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. researchgate.net
Gas Chromatography (GC) is another powerful technique for purity assessment, especially for volatile and thermally stable compounds. The sample is vaporized and passed through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. Chiral GC columns, often containing derivatized cyclodextrins, are used for the enantiomeric separation of chiral analytes. gcms.cz For certain derivatives, a derivatization step may be necessary to increase their volatility for GC analysis. researchgate.net
Flash column chromatography is a preparative technique used for the purification of multigram quantities of synthesized compounds. univ.kiev.ua In the synthesis of functionalized 2-azaspiro[3.3]heptane derivatives, flash chromatography on silica (B1680970) gel is a common method for isolating the desired product from reaction byproducts and starting materials. univ.kiev.ua
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₇H₁₃N). nih.gov The presence of this peak confirms the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the molecular formula with high accuracy.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk The energetic molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of the spirocyclic system would likely involve the cleavage of the C-C bonds of the four-membered rings. The stability of the resulting carbocations and radical fragments will influence the relative abundance of the fragment peaks. chemguide.co.uklibretexts.org For example, the loss of a methyl group or cleavage of the azetidine ring could lead to prominent fragment ions. Analysis of these fragmentation pathways can help to confirm the structure of the molecule. researchgate.net
Table 2: Predicted Mass Spectrometry Data for 6-Methyl-2-azaspiro[3.3]heptan-6-ol
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 128.10700 | 125.5 |
| [M+Na]⁺ | 150.08894 | 130.6 |
| [M-H]⁻ | 126.09244 | 127.8 |
| [M+NH₄]⁺ | 145.13354 | 135.7 |
| [M+K]⁺ | 166.06288 | 133.9 |
| [M+H-H₂O]⁺ | 110.09698 | 114.1 |
This table shows predicted mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of 6-methyl-2-azaspiro[3.3]heptan-6-ol, a closely related derivative. The data is calculated using computational methods. uni.lu
Future Perspectives in 6 Methyl 2 Azaspiro 3.3 Heptane Chemistry
Exploration of Novel and Efficient Synthetic Routes
One promising area is the development of protecting group-free routes, which can significantly enhance the efficiency of the synthesis. For instance, a low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, has been described. acs.orgnih.govnih.govacs.org This approach, which involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane, has been successfully demonstrated on a 100-gram scale with high yield and purity. acs.orgnih.govnih.govacs.org The optimization of such routes, including the synthesis of key intermediates from commercially available starting materials like tribromoneopentyl alcohol, is crucial for making these scaffolds more accessible for drug discovery programs. acs.orgnih.govnih.govacs.org
Furthermore, the development of robust and reliable synthetic protocols that allow for the preparation of highly functionalized azaspiro[3.3]heptane building blocks on a preparative scale is a key objective. researchgate.net This includes the creation of versatile intermediates that can be selectively derivatized on either the azetidine (B1206935) or cyclobutane (B1203170) rings, providing a convenient entry point to a wide range of novel compounds. researchgate.net
Development of Advanced Organocatalytic and Metal-Catalyzed Methodologies
The future of 6-methyl-2-azaspiro[3.3]heptane chemistry will heavily rely on the development of advanced catalytic methods to enable more sophisticated and selective transformations. While some metal-catalyzed reactions have been explored, there is significant room for growth in both organocatalysis and transition-metal catalysis.
In the realm of asymmetric synthesis, which is crucial for producing enantiomerically pure drug candidates, new methodologies are emerging. For example, a highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines has been reported for the synthesis of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.netrsc.org This three-step procedure demonstrates the potential for developing catalytic asymmetric strategies to access chiral azaspiro[3.3]heptane derivatives.
Metal-catalyzed C-H activation is another frontier with immense potential for the functionalization of the azaspiro[3.3]heptane core. semanticscholar.orgmdpi.com The development of catalysts, for instance based on cobalt, that can selectively activate and functionalize C-H bonds would provide a powerful tool for late-stage diversification of these scaffolds. semanticscholar.orgmdpi.com Palladium-catalyzed reactions, such as aryl amination, have already been shown to be effective for the functionalization of related diazaspiro[3.3]heptane systems and could be adapted for this compound. acs.org The exploration of a broader range of transition metals and ligand systems is expected to unlock new and previously inaccessible chemical transformations. While a gold-catalyzed azetidin-3-one (B1332698) formation has been attempted, further optimization and exploration of other catalysts are needed to improve its efficiency. dntb.gov.ua
Expansion of the Derivatization Repertoire for Enhanced Functionality
To fully exploit the potential of the this compound scaffold, a continued expansion of the available derivatization methods is essential. The ability to introduce a wide variety of functional groups at different positions on the spirocyclic core is key to fine-tuning the pharmacological properties of molecules containing this scaffold.
Current research is focused on creating versatile building blocks with multiple "exit vectors" for further chemical modification. researchgate.netacs.orgnih.gov This involves the synthesis of azaspiro[3.3]heptanes with strategically placed functional groups that can serve as handles for subsequent reactions. For example, the preparation of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate allows for selective derivatization on both the azetidine and cyclobutane rings. researchgate.net
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, such as ornithine and GABA analogues, demonstrates the potential to incorporate this scaffold into peptidomimetics and other biologically relevant molecules. nih.gov The development of methods to introduce fluorine atoms is also of high interest, as fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. A reliable methodology for constructing a 6-fluoro-spiro[3.3]heptane scaffold has been developed, providing access to a library of fluorinated building blocks. researchgate.net The future will see the development of an even broader array of functionalized derivatives, including those with diverse linkers and pharmacophoric groups, to expand the utility of this scaffold in drug design. univ.kiev.ua
Deeper Understanding of Structure-Reactivity Relationships through Computational Tools
Computational chemistry is poised to play an increasingly important role in guiding the future of this compound research. By providing insights into the three-dimensional structure, conformational preferences, and electronic properties of these molecules, computational tools can help to rationalize experimental observations and predict the outcomes of chemical reactions.
Computational methods are also being used to assess the three-dimensionality and shape diversity of fragment libraries based on the azaspiro[3.3]heptane scaffold. acs.org By calculating properties such as the Principal Moments of Inertia (PMI), researchers can quantitatively compare the shape of these fragments to that of existing compound collections and identify underexplored areas of chemical space. acs.org Furthermore, understanding the electronic properties, such as the barrier to nitrogen inversion, is crucial for predicting the reactivity and stability of these compounds. nih.gov
Innovation in the Design of Three-Dimensional Chemical Libraries Utilizing the Scaffold
The rigid, three-dimensional nature of the this compound scaffold makes it an ideal building block for the construction of novel chemical libraries for fragment-based drug discovery (FBDD). rsc.orgacs.org A significant future direction is the innovative design of these libraries to maximize their chemical diversity and three-dimensionality.
The goal is to move beyond flat, two-dimensional fragments that have traditionally dominated screening collections and to populate libraries with more complex, sp³-rich structures. rsc.orgacs.org The azaspiro[3.3]heptane framework serves as an excellent starting point for this endeavor. By systematically functionalizing the scaffold with a variety of substituents, it is possible to generate libraries of compounds with a wide range of shapes and properties.
A key aspect of this innovation is the use of computational tools to guide the design of these libraries. acs.org By assessing the shape and conformational diversity of potential fragments before their synthesis, researchers can prioritize the synthesis of compounds that are most likely to occupy novel and biologically relevant regions of chemical space. acs.org The generation of virtual compound libraries and their analysis can help to demonstrate the propensity of these building blocks to populate lead-like chemical space while maintaining their desirable three-dimensional features. researchgate.net This integrated approach, combining computational design with efficient synthesis, will be crucial for unlocking the full potential of the this compound scaffold in the discovery of new medicines.
Q & A
Q. What are the common synthetic routes for 6-Methyl-2-azaspiro[3.3]heptane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors like tribromopentaerythritol with amines (e.g., p-toluenesulfonamide) under basic conditions, followed by deprotection and salt formation . Scalable routes use continuous flow reactors and crystallization for purity . Reaction temperature and solvent polarity critically impact yield: lower temperatures favor spirocyclic product formation, while polar aprotic solvents (e.g., DMF) enhance cyclization efficiency . For example, hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane achieved 87% yield at 100 g scale .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR identify methyl group protons (δ ~1.2–1.5 ppm) and spirocyclic carbons (δ ~50–70 ppm) .
- X-ray crystallography : Confirms bicyclic geometry and nitrogen positioning. For example, derivatives like 6-amino-2-azaspiro[3.3]heptane show bond angles of ~109.5° at the spiro center .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 112.11 for the base compound) .
Q. What in vitro biological screening approaches are used to assess the activity of this compound derivatives?
- Methodological Answer :
- Kinase inhibition assays : Derivatives like 6-amino-2-azaspiro[3.3]heptane are tested against CDK1/CDK2 using fluorescence polarization . IC values correlate with substituent bulkiness at position 6 .
- Antimicrobial screening : Disk diffusion assays assess activity against S. aureus or E. coli .
- Solubility/stability tests : HPLC tracks degradation in simulated gastric fluid (pH 2.0) to guide formulation .
Advanced Research Questions
Q. How do substituent variations on the azaspiro scaffold influence biological activity, and what SAR principles apply?
- Methodological Answer : Substituents at position 6 modulate lipophilicity and target binding:
| Derivative | Substituent | Biological Activity | Key SAR Insight |
|---|---|---|---|
| This compound | Methyl | Moderate kinase inhibition (CDK1 IC = 1.2 µM) | Methyl enhances steric hindrance, reducing off-target effects |
| 6-Fluoro analog | Fluoro | Improved blood-brain barrier penetration | Fluorine increases lipophilicity (logP +0.5) |
| 6-Carboxylic acid | COOH | Antidepressant activity (SERT IC = 0.8 µM) | Polar groups enhance solubility but reduce membrane permeability |
Q. What strategies resolve contradictions in biological activity data across studies involving this compound analogs?
- Methodological Answer :
- Structural verification : Confirm purity (>95% via HPLC) to rule out impurities .
- Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
- Meta-analysis : Compare datasets using tools like Rosetta ΔΔG calculations to reconcile divergent binding affinities . For example, conflicting CDK2 inhibition data (IC = 0.5–5 µM) may arise from differences in buffer ionic strength .
Q. What computational methods are used to predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predicts binding poses in kinase ATP pockets. The methyl group at position 6 forms van der Waals contacts with hydrophobic residues (e.g., Leu83 in CDK2) .
- MD simulations (GROMACS) : Reveal stability of spirocyclic scaffolds in aqueous environments. Simulations >100 ns show minimal ring distortion .
- QSAR models : Use descriptors like polar surface area (PSA) to correlate structure with bioavailability (e.g., PSA <70 Ų for CNS penetration) .
Q. How can synthetic protocols for this compound be optimized for scalability while maintaining stereochemical integrity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
